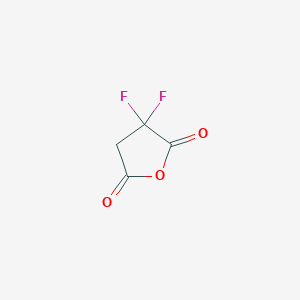

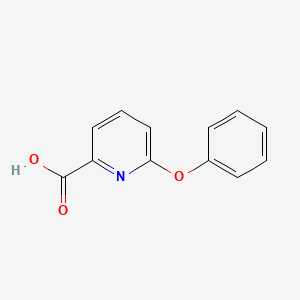

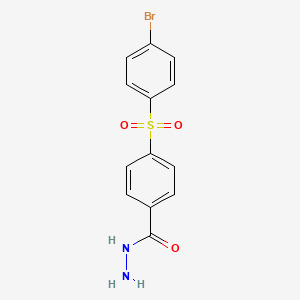

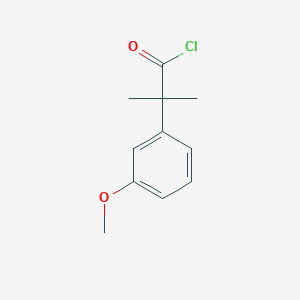

![molecular formula C11H12N4 B1316876 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 887405-39-2](/img/structure/B1316876.png)

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

Imidazopyridines, which include “this compound”, have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Scientific Research Applications

Pharmacophore Design in Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including structures similar to 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a crucial role in the release of pro-inflammatory cytokines. The design, synthesis, and activity studies of these compounds leverage crystal structures of p38 in complex with various organic ligands to achieve high binding selectivity and potency, particularly in targeting the ATP pocket and enhancing hydrophobic interactions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic N-oxide Derivatives in Synthesis and Medicinal Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, which are structurally related or could potentially include this compound, are crucial for their versatility as synthetic intermediates and biological significance. These compounds play vital roles in forming metal complexes, designing catalysts, asymmetric catalysis, and possessing various medicinal properties, including anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Imidazopyridine-Based Derivatives as Antibacterial Agents

Synthetic imidazopyridine-based derivatives demonstrate significant pharmacological activities, including antibacterial properties. The literature highlights the potential of these compounds to address multi-drug resistant bacterial infections. Studies focus on the antibacterial profile, structure-activity relationships, and strategies for tuning existing compounds to develop novel, potent antibacterial agents with reduced side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Pyridine Derivatives in Chemosensing and Medicinal Applications

Pyridine derivatives, which are chemically akin to this compound, exhibit a wide range of biological activities and are essential in chemosensing applications. These compounds have been studied for their high affinity towards various ions and neutral species, showcasing their potential as effective chemosensors for different species detection in environmental, agricultural, and biological samples. Their roles range from antifungal, antibacterial, antioxidant to anticancer activities (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Mechanism of Action

Target of Action

For instance, they have been found to modulate GABA A receptors , influence enzymes involved in carbohydrate metabolism , and play a role in the functioning of cancerous cells and components of the immune system .

Mode of Action

For example, they can act as positive allosteric modulators of GABA A receptors, enhancing the receptor’s response to GABA .

Biochemical Pathways

For instance, if the target is a GABA A receptor, the compound could affect neurotransmission in the central nervous system .

Pharmacokinetics

The compound’s molecular weight is 20024000 , which suggests it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons generally have good bioavailability.

Result of Action

Given the known activities of imidazopyridines, it could potentially have effects such as enhancing neurotransmission (if acting on gaba a receptors) or influencing the growth and proliferation of cells (if acting on targets relevant to cancer or immune function) .

Future Directions

The future directions of research on “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” and similar compounds could involve further exploration of their potential therapeutic significance, particularly in relation to their ability to influence various cellular pathways . Additionally, the development of new preparative methods for the synthesis of imidazopyridines could be a focus of future research .

Biochemical Analysis

Biochemical Properties

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It has been identified as an inhibitor of VEGFR-2 kinase, a key enzyme involved in angiogenesis . This compound interacts with the active site of VEGFR-2 kinase, inhibiting its activity and thereby reducing the formation of new blood vessels. Additionally, this compound has shown potential as an inhibitor of Porphyromonas gingivalis glutaminyl cyclase, an enzyme implicated in periodontitis . The interactions between this compound and these enzymes highlight its potential therapeutic applications in cancer and infectious diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in angiogenesis and inflammation . By inhibiting VEGFR-2 kinase, this compound can reduce the proliferation and migration of endothelial cells, which are essential for new blood vessel formation. Furthermore, its inhibitory effect on Porphyromonas gingivalis glutaminyl cyclase can disrupt the bacterial cell’s ability to evade the host immune system, thereby reducing inflammation and infection . These cellular effects underscore the compound’s potential in treating diseases characterized by abnormal cell proliferation and chronic inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of VEGFR-2 kinase, preventing the phosphorylation of downstream signaling molecules involved in angiogenesis . This inhibition leads to a decrease in endothelial cell proliferation and migration. Similarly, the compound’s interaction with Porphyromonas gingivalis glutaminyl cyclase involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity and reducing the pathogen’s virulence . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of compensatory pathways that counteract its inhibitory effects. These temporal effects are essential considerations for the compound’s therapeutic application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits VEGFR-2 kinase activity, reducing angiogenesis without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . These dosage-dependent effects underscore the need for careful evaluation of the compound’s safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the compound’s overall pharmacological profile. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, affecting cellular energy homeostasis and biosynthetic processes . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells, thereby influencing its intracellular concentration and bioavailability . Additionally, binding proteins such as albumin can modulate the compound’s distribution in the bloodstream, affecting its delivery to target tissues . These transport and distribution mechanisms are critical for determining the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with target enzymes such as VEGFR-2 kinase and Porphyromonas gingivalis glutaminyl cyclase . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments or organelles . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name |

4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11/h1-3,5,7,10,13H,4,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGHLLMJFGLYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.